Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate
Description
Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate (CAS: 1155610-15-3) is a sulfur-containing ester with a hydroxyethylsulfanyl moiety. Its structure features an isopropyl ester group linked to a thioether-acetate backbone, where the sulfur atom bridges the acetate and a 2-hydroxyethyl group. This compound is synthesized via nucleophilic substitution or esterification reactions, as inferred from analogous syntheses in the literature . Key characterization methods include:
- Spectroscopy: $ ^1H $ NMR (e.g., hydroxyethyl resonances at 3.61 ppm and 3.34 ppm) and $ ^{13}C $ NMR .
- X-ray crystallography: Confirms planar NCS$ _2 $ and C$ _2 $O$ _2 $ groups with near-orthogonal dihedral angles (88–89°) .
- Hirshfeld surface analysis: Reveals dominant H⋯H (55.7%) and O⋯H/H⋯O (21.8%) interactions in crystal packing .
Potential applications include organic synthesis intermediates or bioactive molecules, given the sulfur and ester functionalities .
Properties
IUPAC Name |
propan-2-yl 2-(2-hydroxyethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2)10-7(9)5-11-4-3-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHRCYYXBHXISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188697 | |
| Record name | Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155610-15-3 | |
| Record name | Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155610-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of propan-2-ol with 2-[(2-hydroxyethyl)sulfanyl]acetic acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate may involve continuous flow reactors to ensure efficient and scalable production. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: It could be explored for its therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or modulating oxidative stress pathways. The specific molecular targets and pathways would depend on the context of its application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations in Dithiocarbamate/Carboxylate Derivatives
Key Observations :
Ester Group Modifications
Key Observations :
Heterocyclic and Aromatic Derivatives
Key Observations :
Spectroscopic and Computational Comparisons
- IR Spectroscopy : The target compound shows C=O stretches at 1701–1660 cm$ ^{-1} $, consistent with similar dithiocarbamates . Morpholine derivatives exhibit redshifted C=O peaks due to electron-donating substituents .
- DFT Studies : Gas-phase optimization of the target compound aligns with crystallographic data (RMSD = 0.0191 Å), confirming minimal solid-state distortion .
- UV-Vis : Absorption at 280 nm (π→π) and 223 nm (σ→σ) matches sulfur-containing analogs .
Biological Activity
Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₇H₁₄O₃S
- Molecular Weight : 174.25 g/mol
The compound features a propan-2-yl group attached to an acetate moiety and a hydroxyethyl sulfanyl group, which is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, including:
- Antioxidant Activity : The sulfanyl group may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound might modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Antimicrobial Properties : Research indicates that similar sulfanyl-containing compounds exhibit antimicrobial activity, which may extend to this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Modulation of Enzymatic Activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
Table 1: Summary of Key Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant properties | Demonstrated significant free radical scavenging activity compared to controls. |
| Study B | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Study C | Assess antimicrobial activity | Showed inhibition against various bacterial strains, including E. coli and S. aureus. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of this compound. Current research suggests:
- Absorption : Rapid absorption post-administration.
- Distribution : Widely distributed in body tissues; potential for blood-brain barrier penetration.
- Metabolism : Primarily metabolized in the liver; further studies are needed to elucidate specific metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
